molecular formula C16H21NO3 B1345255 Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate CAS No. 952183-52-7

Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1345255
CAS No.: 952183-52-7
M. Wt: 275.34 g/mol
InChI Key: GTNFRKNOWTVLQQ-UHFFFAOYSA-N
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Description

Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate, also known as BIPC, is a type of organic compound that has a variety of applications in scientific research. BIPC is a chiral compound, meaning that it can exist in two different forms, and these forms are referred to as enantiomers. BIPC has been used in a wide range of scientific research applications, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis Processes and Intermediate Applications

  • Synthetic Pathways and Intermediates : A study described an efficient approach for synthesizing tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, highlighting its role as an important intermediate in creating novel inhibitors like CP-690550, indicating a methodological relevance in pharmaceutical synthesis (Chen Xin-zhi, 2011).
  • Enantioselective Synthesis : Research on the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using cinchona alkaloids as phase-transfer catalysts showcased a method for producing biologically active compounds with chiral 3-benzylpiperidine backbones, demonstrating the chemical's utility in creating enantiomerically enriched products (Yaomin Wang et al., 2018).
  • Stereoselective Syntheses : A report on the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates from derivatives substituted at the 3-position highlighted the precision in achieving desired stereoisomers for further pharmaceutical applications (V. Boev et al., 2015).

Development of Pharmacologically Active Compounds

  • Antiallergic Activity : One study synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues, which exhibited significant antiallergic activity. This suggests the potential of derivatives in developing new antiallergic agents (A. Nohara et al., 1985).
  • BACE Inhibitors : Another study reported on the diastereoselective synthesis of novel spiropiperidine templates for SAR studies of β-secretase (BACE) inhibitors. The synthesis began with chiral benzyl (S)-2-methyl-4-oxopiperidine-1-carboxylate, demonstrating the compound's relevance in neurodegenerative disease research (Luis A Martinez-Alsina et al., 2017).

Properties

IUPAC Name

benzyl 4-oxo-2-propan-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12(2)15-10-14(18)8-9-17(15)16(19)20-11-13-6-4-3-5-7-13/h3-7,12,15H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNFRKNOWTVLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640013
Record name Benzyl 4-oxo-2-(propan-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-52-7
Record name Phenylmethyl 2-(1-methylethyl)-4-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-oxo-2-(propan-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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